molecular formula C7H8ClNO4S B1363467 Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 306936-53-8

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1363467
CAS No.: 306936-53-8
M. Wt: 237.66 g/mol
InChI Key: AKPDQZQBPBSNPS-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which is further substituted with a methyl ester group. The molecular formula of this compound is C7H8ClNO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of a pyrrole derivative. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction

Biological Activity

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 306936-53-8) is a compound with significant potential in medicinal chemistry due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H8ClNO4S
  • Molecular Weight : Approximately 237.66 g/mol
  • Appearance : Typically encountered as a white to off-white powder.
  • Purity : ≥95% .

The compound features a pyrrole ring, which is known for its biological activity, and a chlorosulfonyl group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of pyrrole derivatives, including this compound. Pyrrole compounds are noted for their ability to inhibit various pathogens, including bacteria and fungi. For instance, related compounds have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis .

Antitumor Activity

Pyrrole-based compounds have been extensively studied for their antitumor properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death . The ability of this compound to interact with these pathways remains an area for further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group may facilitate interactions with specific enzymes, potentially acting as an inhibitor in various biochemical pathways .
  • Cellular Uptake : The structural characteristics of the compound may enhance its permeability through cellular membranes, allowing it to exert its effects more effectively.

Synthesis and Evaluation

A notable study focused on synthesizing pyrrole derivatives with enhanced biological activity. The synthesis involved chlorosulfonation reactions that yielded high-purity products suitable for biological testing .

In Vitro Studies

In vitro assays have demonstrated that certain pyrrole derivatives exhibit low cytotoxicity while maintaining potent antimicrobial and antitumor activities. For example, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant M. tuberculosis, indicating strong potential for therapeutic applications .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylateC7H8ClNO4SSimilar sulfonyl functionalityModerate antimicrobial
Methyl 3-chloro-4-(chlorosulfonyl)benzoateC9H8ClNO4SContains both chlorosulfonyl and ester groupsAntitumor activity

This table illustrates that while there are similarities among these compounds, the distinct structure of this compound may confer unique reactivity patterns and biological interactions.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDQZQBPBSNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189468
Record name Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-53-8
Record name Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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